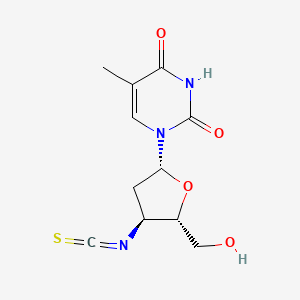
Thymidine, 3'-deoxy-3'-isothiocyanato-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-deoxy-3’-isothiocyanato- is a modified nucleoside analog derived from thymidine. Thymidine itself is a pyrimidine deoxynucleoside that pairs with deoxyadenosine in double-stranded DNA. The modification at the 3’ position with an isothiocyanato group introduces unique chemical properties that can be exploited in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-isothiocyanato- typically involves the modification of thymidine at the 3’ position. One common method includes the reaction of thymidine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanato group. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Thymidine, 3’-deoxy-3’-isothiocyanato- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may include crystallization and high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反应分析
Types of Reactions
Thymidine, 3’-deoxy-3’-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The isothiocyanato group can be oxidized or reduced under specific conditions, altering the chemical properties of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution and addition reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and other hydrides are used for reduction reactions.
Major Products Formed
Thiourea Derivatives: Formed through addition reactions with amines.
Substituted Thymidine Analogs: Formed through nucleophilic substitution reactions.
科学研究应用
Thymidine, 3’-deoxy-3’-isothiocyanato- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of DNA replication and repair mechanisms. It can be used to label DNA and track its incorporation into cells.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting rapidly dividing cells.
作用机制
The mechanism of action of Thymidine, 3’-deoxy-3’-isothiocyanato- involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The isothiocyanato group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
相似化合物的比较
Similar Compounds
Thymidine: The parent compound, which lacks the isothiocyanato modification.
3’-Amino-3’-deoxy-thymidine: Another modified nucleoside with an amino group at the 3’ position.
3’-Deoxy-3’-fluorothymidine: A fluorinated analog used in imaging studies.
Uniqueness
Thymidine, 3’-deoxy-3’-isothiocyanato- is unique due to the presence of the isothiocyanato group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with nucleophiles and provides a versatile tool for various scientific applications .
属性
CAS 编号 |
130945-07-2 |
|---|---|
分子式 |
C11H13N3O4S |
分子量 |
283.31 g/mol |
IUPAC 名称 |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isothiocyanatooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O4S/c1-6-3-14(11(17)13-10(6)16)9-2-7(12-5-19)8(4-15)18-9/h3,7-9,15H,2,4H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
InChI 键 |
JFVVYUNTFDTCEH-DJLDLDEBSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=C=S |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















